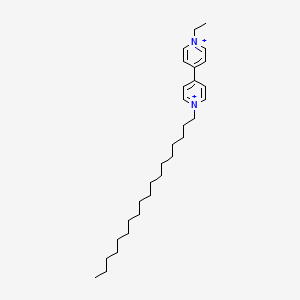
1-Ethyl-1'-octadecyl-4,4'-bipyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium is a quaternary ammonium compound derived from bipyridine. Bipyridine derivatives are known for their electrochemical properties and are widely used in various fields, including supramolecular chemistry and materials science. The unique structure of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium, with its long alkyl chain, makes it particularly interesting for applications in surfactants and ionic liquids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium typically involves the quaternization of 4,4’-bipyridine with ethyl and octadecyl halides. The reaction is carried out in a polar solvent such as ethanol or acetonitrile, under reflux conditions. The process can be summarized as follows:
- Dissolve 4,4’-bipyridine in ethanol.
- Add ethyl halide (e.g., ethyl bromide) and octadecyl halide (e.g., octadecyl bromide) to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-polar solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions: 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridinium ion to its corresponding bipyridine.
Substitution: The long alkyl chain allows for substitution reactions, where the alkyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium.
Reduction: 4,4’-bipyridine and its derivatives.
Substitution: Various alkylated or functionalized bipyridinium compounds.
科学研究应用
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex supramolecular structures and coordination compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its surfactant properties.
Medicine: Explored for drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用机制
The mechanism of action of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium is primarily based on its ability to interact with biological membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the bipyridinium core can interact with nucleic acids and proteins, affecting their function and stability.
相似化合物的比较
1,1’-Dioctadecyl-4,4’-bipyridinium: Similar structure but with two long alkyl chains, making it more hydrophobic.
1-Ethyl-4,4’-bipyridinium: Lacks the long octadecyl chain, resulting in different solubility and interaction properties.
4,4’-Bipyridine: The parent compound, without any alkyl substitutions, used widely in coordination chemistry.
Uniqueness: 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium stands out due to its unique combination of a long hydrophobic alkyl chain and a bipyridinium core. This dual functionality allows it to act as both a surfactant and an electroactive material, making it versatile for various applications.
属性
CAS 编号 |
114094-52-9 |
|---|---|
分子式 |
C30H50N2+2 |
分子量 |
438.7 g/mol |
IUPAC 名称 |
1-ethyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C30H50N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-27-22-30(23-28-32)29-20-25-31(4-2)26-21-29/h20-23,25-28H,3-19,24H2,1-2H3/q+2 |
InChI 键 |
GVMIJWVMCLMVSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
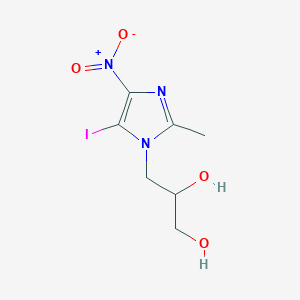

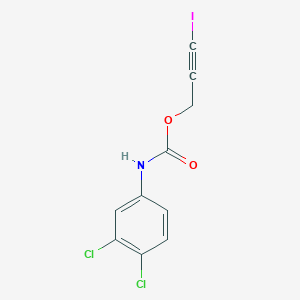


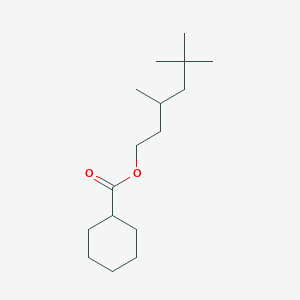
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
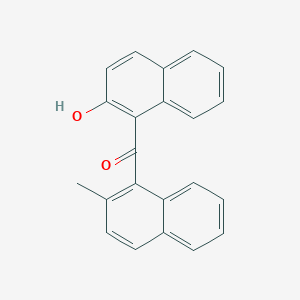
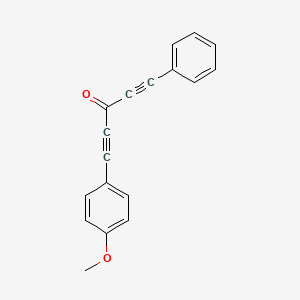
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)

